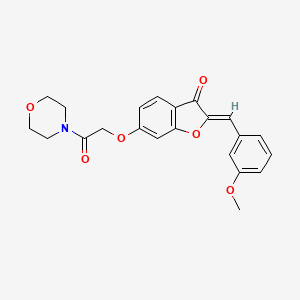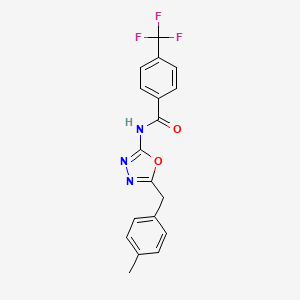![molecular formula C12H14BrNS B2397115 6'-Bromospiro[cyclobutane-1,2'-thiochroman]-4'-amine CAS No. 1823913-10-5](/img/structure/B2397115.png)
6'-Bromospiro[cyclobutane-1,2'-thiochroman]-4'-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6'-Bromospiro[cyclobutane-1,2'-thiochroman]-4'-amine, also known as BTSA1, is a small molecule inhibitor that has shown potential in cancer research. It was first identified as a selective inhibitor of the protein called BAX, which plays a crucial role in apoptosis or programmed cell death. Since then, several studies have been conducted to investigate the potential of BTSA1 as a therapeutic agent in cancer treatment.
Wirkmechanismus
6'-Bromospiro[cyclobutane-1,2'-thiochroman]-4'-amine selectively binds to the BH3-binding groove of BAX, inhibiting its activity. BAX is a pro-apoptotic protein that plays a crucial role in the regulation of apoptosis. By inhibiting BAX, 6'-Bromospiro[cyclobutane-1,2'-thiochroman]-4'-amine prevents the release of cytochrome c from the mitochondria, which is a key step in the apoptotic pathway. This leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
6'-Bromospiro[cyclobutane-1,2'-thiochroman]-4'-amine has been shown to have several biochemical and physiological effects. It induces apoptosis in cancer cells, leading to their death. It also sensitizes cancer cells to chemotherapy and radiation therapy, making them more susceptible to these treatments. 6'-Bromospiro[cyclobutane-1,2'-thiochroman]-4'-amine has been found to have minimal toxicity in normal cells, making it a promising therapeutic agent in cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 6'-Bromospiro[cyclobutane-1,2'-thiochroman]-4'-amine is its selectivity towards BAX, making it a potent inhibitor of apoptosis in cancer cells. It has also been found to have minimal toxicity in normal cells, making it a promising therapeutic agent in cancer treatment. However, one limitation of 6'-Bromospiro[cyclobutane-1,2'-thiochroman]-4'-amine is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo. Another limitation is the lack of long-term studies on its safety and efficacy.
Zukünftige Richtungen
Several future directions can be explored in the research of 6'-Bromospiro[cyclobutane-1,2'-thiochroman]-4'-amine. One direction is to investigate its potential in combination therapy with other cancer treatments such as chemotherapy and radiation therapy. Another direction is to explore its potential in the treatment of other diseases such as neurodegenerative disorders. Further studies can also be conducted to optimize its synthesis method and improve its solubility in aqueous solutions. Overall, 6'-Bromospiro[cyclobutane-1,2'-thiochroman]-4'-amine has shown promising results in cancer research and has the potential to be a valuable therapeutic agent in cancer treatment.
Synthesemethoden
The synthesis of 6'-Bromospiro[cyclobutane-1,2'-thiochroman]-4'-amine involves a multi-step process that starts with the reaction between 5-bromo-2-hydroxybenzaldehyde and cyclobutanone to form a spirocyclic intermediate. This intermediate is then treated with thioacetamide to yield the final product, 6'-Bromospiro[cyclobutane-1,2'-thiochroman]-4'-amine. The synthesis method has been optimized to obtain high yields and purity of the compound.
Wissenschaftliche Forschungsanwendungen
6'-Bromospiro[cyclobutane-1,2'-thiochroman]-4'-amine has been extensively studied for its potential in cancer research. It has been shown to selectively inhibit the activity of BAX, which is overexpressed in several types of cancer cells. 6'-Bromospiro[cyclobutane-1,2'-thiochroman]-4'-amine has been found to induce apoptosis in cancer cells, leading to their death. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making them more susceptible to these treatments.
Eigenschaften
IUPAC Name |
(4S)-6-bromospiro[3,4-dihydrothiochromene-2,1'-cyclobutane]-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNS/c13-8-2-3-11-9(6-8)10(14)7-12(15-11)4-1-5-12/h2-3,6,10H,1,4-5,7,14H2/t10-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXLCGKFFFCRONQ-JTQLQIEISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(C3=C(S2)C=CC(=C3)Br)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2(C1)C[C@@H](C3=C(S2)C=CC(=C3)Br)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6'-Bromospiro[cyclobutane-1,2'-thiochroman]-4'-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2397034.png)
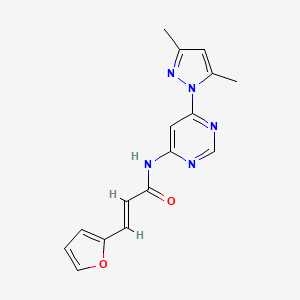

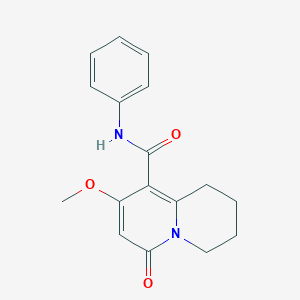
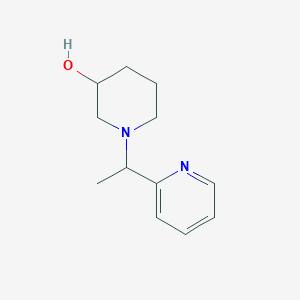
![N-[1-(Aminomethyl)cyclohexyl]-2-oxochromene-3-carboxamide;hydrochloride](/img/structure/B2397042.png)
![3-(4-chlorobenzyl)-7-(3,4-diethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2397043.png)
![N-butan-2-yl-2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide](/img/structure/B2397045.png)
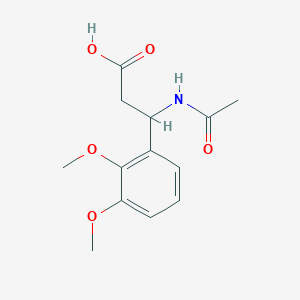


![N-[1-(Morpholine-4-carbonyl)cyclohexyl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2397052.png)
